Regioisomeric Differentiation: 5-Thiazolyl vs. 2- and 4-Thiazolyl Substitution Patterns
The target compound bears the thiazole ring attached at the 5-position (C-5 of thiazole), whereas the most frequently cited analogs in the patent and medicinal chemistry literature are substituted at the 2- or 4-position of the thiazole ring [1]. The 5-thiazolyl attachment orients the thiazole sulfur and nitrogen atoms in a spatial arrangement distinct from both the 2-thiazolyl isomer (CAS 630119-07-2) and the 4-thiazolyl isomer (CAS 1121057-81-5) . This regioisomeric difference alters the dipole moment, hydrogen-bonding vectors, and π-stacking geometry of the molecule, which are critical determinants of target binding in both agrochemical and pharmaceutical contexts [1].
| Evidence Dimension | Thiazole ring attachment position and resulting spatial/electronic properties |
|---|---|
| Target Compound Data | 5-thiazolyl attachment; thiazole C-5 linked to tetrahydropyridine C-3 |
| Comparator Or Baseline | 2-thiazolyl isomer (CAS 630119-07-2): thiazole C-2 linked to tetrahydropyridine; 4-thiazolyl isomer (CAS 1121057-81-5): thiazole C-4 linked to tetrahydropyridine. Both comparators are described in patent EP0376848 [1]. |
| Quantified Difference | No direct head-to-head comparative bioactivity data available for the three regioisomers in a single assay. The differentiation is based on established principles of regioisomer-dependent molecular recognition. Note: this is class-level inference, not a direct measurement. |
| Conditions | Structural and cheminformatic comparison; no single assay context available. |
Why This Matters
For procurement decisions, selecting the correct thiazole regioisomer is essential because even minor spatial reorganization of heteroatoms can abolish or invert biological activity, making the 5-thiazolyl isomer a non-interchangeable entity distinct from the 2- and 4-thiazolyl variants.
- [1] Roussel Uclaf. Derivatives of 1,2,5,6-tetrahydropyridine substituted by a thiazolyl or oxazolyl radical, their use as medicaments and compositions containing them. European Patent EP0376848A1, filed 1988, published 1990. View Source
